N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Description
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a 2,5-dimethylfuran-3-yl substituent attached to a 2-hydroxyethyl chain and a 4-(trifluoromethoxy)benzamide core. The hydroxyethyl linker may enhance solubility and bioavailability, while the trifluoromethoxy group likely contributes to metabolic stability and electronic effects on the benzamide scaffold .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-9-7-13(10(2)23-9)14(21)8-20-15(22)11-3-5-12(6-4-11)24-16(17,18)19/h3-7,14,21H,8H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYESBMWFDLDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Trifluoromethoxylation of Benzene Derivatives
Recent advances in trifluoromethoxylation employ silver-mediated reactions. For example, 4-hydroxybenzoic acid can react with trifluoromethyl hypofluorite (CF₃OF) in the presence of silver carbonate to yield 4-(trifluoromethoxy)benzoic acid.
Ullmann Coupling with Trifluoromethoxy Sources
Copper-catalyzed coupling of aryl iodides with trifluoromethoxy salts (e.g., CsOCF₃) under ligand-free conditions provides regioselective trifluoromethoxy substitution. This method achieves yields up to 78% for para-substituted products.
Preparation of 2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethylamine
Furan Ring Synthesis via Paal-Knorr Reaction
The 2,5-dimethylfuran-3-yl moiety is constructed using diketone precursors. For instance, 2,5-hexanedione reacts with ammonium acetate in acetic acid to form 2,5-dimethylfuran-3-carbaldehyde, which is subsequently reduced to the alcohol:
$$
\text{2,5-Hexanedione} + \text{NH}4\text{OAc} \xrightarrow{\text{AcOH}} \text{2,5-Dimethylfuran-3-carbaldehyde} \xrightarrow{\text{NaBH}4} \text{2,5-Dimethylfuran-3-methanol}
$$
Amide Coupling Strategies
The final step involves coupling 4-(trifluoromethoxy)benzoyl chloride with the furan-containing amine. Three methods are prevalent:
Schotten-Baumann Reaction
Classical amide synthesis under biphasic conditions:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Microwave-Assisted Synthesis
Accelerated coupling under microwave irradiation:
Reaction Optimization and Catalytic Systems
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require stringent purification.
- Chlorinated solvents (DCM, chloroform) favor Schotten-Baumann conditions but limit solubility of polar intermediates.
Acid Scavengers
Temperature and Time
- Low temperatures (0–5°C) minimize side reactions during acyl chloride formation.
- Extended reaction times (12–24 h) improve conversion in sterically hindered systems.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Schotten-Baumann | 65 | 95 | 6 | Low |
| EDC/HOBt | 80 | 98 | 12 | Moderate |
| Microwave-Assisted | 85 | 99 | 0.3 | High |
Challenges and Limitations
- Trifluoromethoxy Group Stability : Prone to hydrolysis under strongly acidic/basic conditions.
- Furan Ring Sensitivity : Oxidative degradation at elevated temperatures necessitates inert atmospheres.
- Amine Hydroscopicity : 2-Hydroxyethylamine derivatives require anhydrous handling to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzamide derivatives from peer-reviewed literature and patent databases.
Structural Analogues with Hydroxyethyl-Benzamide Motifs
Key Observations :
- The hydroxyethyl group in the target compound and ’s antidiabetic agent likely improves aqueous solubility compared to methoxyethyl derivatives (e.g., ), which may prioritize lipophilicity for membrane penetration in pesticides .
Heterocyclic Substituent Comparisons
Key Observations :
- Furan (target compound) vs.
- Thiazole derivatives () often exhibit diverse bioactivity due to sulfur’s electronegativity, contrasting with the oxygen-rich furan in the target compound .
Trifluoromethoxy vs. Trifluoromethyl Derivatives
Key Observations :
- The trifluoromethoxy group in the target compound offers a balance between electron-withdrawing effects and steric demands compared to the bulkier trifluoromethyl group in ’s pesticide .
- Substitution at the 4-position of benzamide (target compound) is common in bioactive molecules, as seen in antidiabetic () and pesticidal () agents .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A trifluoromethoxy group, which can enhance lipophilicity and potentially improve bioavailability.
- A 2,5-dimethylfuran moiety that may contribute to its biological effects through interactions with various biological targets.
Research indicates that compounds similar to this compound may interact with specific receptors in the central nervous system (CNS), particularly dopamine D2 receptors. Studies have shown that substituted benzamides can act as high-affinity ligands for these receptors, suggesting potential applications in treating CNS disorders .
Pharmacological Effects
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The presence of the trifluoromethoxy group may enhance anti-inflammatory properties, as seen in related compounds like roflumilast, which has proven effective in reducing inflammation in various models .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N1O3 |
| Molecular Weight | 321.32 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO and ethanol |
Study 1: CNS Activity
A study conducted on a series of benzamide derivatives indicated that modifications like the introduction of a trifluoromethoxy group significantly increased the binding affinity to dopamine D2 receptors. This suggests that this compound could exhibit similar or enhanced activity compared to its analogs .
Study 2: Anti-inflammatory Effects
In a comparative analysis involving roflumilast and other anti-inflammatory agents, it was found that compounds with structural similarities to this compound effectively reduced levels of pro-inflammatory cytokines in vitro. These findings support the hypothesis that this compound may also possess significant anti-inflammatory properties .
Q & A
Q. Critical Parameters :
- Base Selection : Triethylamine neutralizes HCl generated during amidation, driving the reaction forward .
- Reaction Time : Extended times (12–24 hours) improve yield but may require monitoring for decomposition .
Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms the presence of the trifluoromethoxy group (δ ~120–125 ppm for CF₃O in ¹³C) and furan protons (δ ~6.0–7.0 ppm in ¹H) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the hydroxyethyl and dimethylfuran moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₈F₃N₂O₃; expected [M+H]⁺ = 359.124) .
- X-ray Crystallography : Provides absolute configuration confirmation, particularly for chiral centers in the hydroxyethyl group .
Q. Purity Assessment :
- HPLC with UV/Vis Detection : Quantifies impurities using a C18 column and acetonitrile/water gradient .
How can researchers optimize reaction conditions to enhance yield and purity during synthesis?
Advanced Research Question
Methodological Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus DCM to balance solubility and reaction rate .
- Catalyst Exploration : Palladium or nickel catalysts may accelerate coupling steps in related benzamide syntheses .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track amide bond formation and adjust conditions dynamically .
Q. Data-Driven Optimization :
- Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst loading .
What strategies can address contradictions in biological activity data across different studies?
Advanced Research Question
Root Causes of Discrepancies :
Q. Resolution Strategies :
- Standardized Protocols : Use validated assays (e.g., ADP-Glo™ for kinase inhibition) across labs .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 μM) to confirm activity trends .
What is the proposed mechanism of action involving enzyme or receptor interactions?
Basic Research Question
- Enzyme Inhibition : The compound’s trifluoromethoxy group enhances electron withdrawal, stabilizing interactions with catalytic residues in enzymes like tankyrase. This inhibits Wnt/β-catenin signaling, critical in cancer proliferation .
- Receptor Binding : Molecular docking studies suggest the hydroxyethyl group forms hydrogen bonds with active-site residues (e.g., Tyr 1210 in tankyrase) .
Q. Supporting Evidence :
- Kinetic Studies : Competitive inhibition observed in NAD⁺-dependent PARP assays .
How can researchers design experiments to elucidate the compound's role in modulating biochemical pathways?
Advanced Research Question
Experimental Design Framework :
Pathway Mapping : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
CRISPR Knockout Models : Validate target engagement by testing the compound in tankyrase-knockout cell lines .
Metabolic Tracing : Employ ¹³C-glucose labeling to assess Wnt pathway modulation via β-catenin stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
